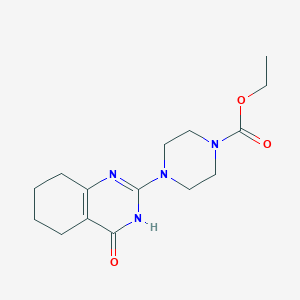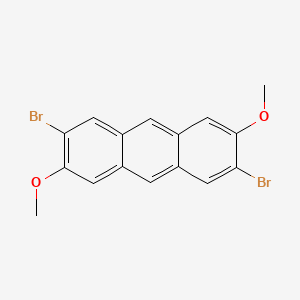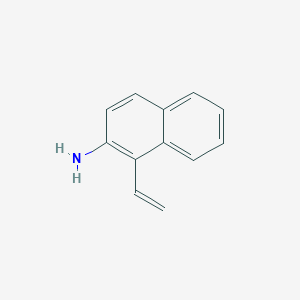
1-Ethenylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinylnaphthalen-2-amine is an organic compound belonging to the class of naphthylamines It features a vinyl group attached to the naphthalene ring at the 1-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinylnaphthalen-2-amine can be synthesized through several methods. One common approach involves the dehydration of 2-(1-naphthyl)ethanol using potassium bisulfate (KHSO4) under vacuum conditions .
Industrial Production Methods: Industrial production of 1-vinylnaphthalen-2-amine typically involves large-scale dehydration reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as vacuum distillation, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Vinylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4), while sulfonation uses sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).
Major Products:
Oxidation: Naphthoquinones
Reduction: Tetrahydro derivatives
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
1-Vinylnaphthalen-2-amine has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique electronic properties.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-vinylnaphthalen-2-amine involves its interaction with various molecular targets and pathways. In polymerization reactions, the vinyl group undergoes cationic or radical polymerization, leading to the formation of high molecular weight polymers . In biological systems, its derivatives may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Naphthylamine: Another naphthylamine with the amine group at the 2-position.
1-Vinylnaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Vinylnaphthalen-2-amine is unique due to the presence of both the vinyl and amine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo polymerization and participate in various substitution reactions makes it a valuable compound in both academic research and industrial applications.
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-ethenylnaphthalen-2-amine |
InChI |
InChI=1S/C12H11N/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h2-8H,1,13H2 |
InChI Key |
LYDRHNJELKFSDP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


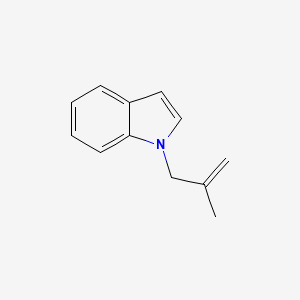
![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
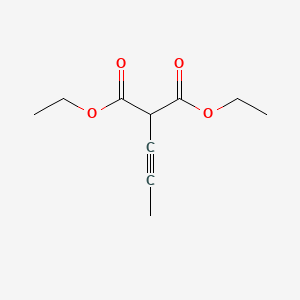
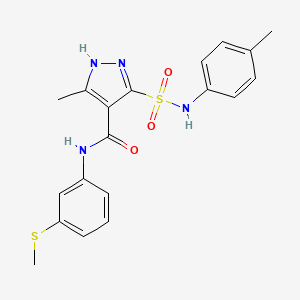
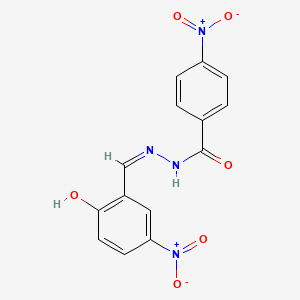

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112798.png)
![5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14112801.png)
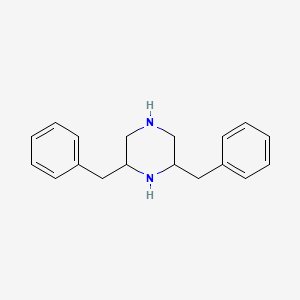
![2,2-[2-(4-Chlorophenyl)ethylidene]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14112821.png)
